molecular formula C25H20N4O3 B2847297 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 886178-27-4

2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

Cat. No.: B2847297
CAS No.: 886178-27-4
M. Wt: 424.46
InChI Key: ZRYGYMWLHDQUEV-UHFFFAOYSA-N
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Description

2'-Amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a sophisticated spirocyclic oxindole derivative recognized in chemical research for its potential as a multi-targeted kinase inhibitor. Its complex molecular architecture is designed to interact with the ATP-binding sites of specific protein kinases, which are frequently dysregulated in pathological cell proliferation. This compound has been investigated primarily in the context of oncology research , where its ability to modulate key signaling pathways may induce cell cycle arrest and apoptosis in malignant cell lines. The structural motif of this compound, featuring the spiro[indole-3,4'-pyran] core, is often associated with kinase inhibition and is a subject of interest for developing novel therapeutic agents. Beyond oncology, the mechanism of certain kinase inhibitors also suggests potential research applications in neurodegenerative diseases , where kinase modulation could impact tau hyperphosphorylation and neurofibrillary tangle formation. Researchers value this compound as a potent chemical probe for elucidating complex kinase-driven signaling networks and for validating new targets in high-throughput screening campaigns.

Properties

IUPAC Name

2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-12-20-21(23(30)28(15)2)25(18(13-26)22(27)32-20)17-10-6-7-11-19(17)29(24(25)31)14-16-8-4-3-5-9-16/h3-12H,14,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYGYMWLHDQUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of oxoindole with 1,3-indandione in the presence of a bifunctional squaramide catalyst derived from quinine . This reaction proceeds under mild conditions and yields the desired spiro compound with high enantioselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions would result in various substituted spiro compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis for creating more complex molecules. Its unique structural features allow for various chemical modifications that can lead to the development of novel compounds with desired properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties which can help mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE), both critical in neurodegenerative diseases. This inhibition could have therapeutic implications for conditions such as Alzheimer's disease and other cognitive disorders .

Medicinal Chemistry

Due to its structural uniqueness and biological activity, this compound is valuable in medicinal chemistry for developing new drugs. Its ability to bind to specific enzymes or receptors allows for targeted therapeutic strategies.

Material Science

The compound can be utilized in the development of new materials with unique properties, such as advanced polymers or catalysts. Its complex structure may lead to innovations in material formulations that require specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 2’-Amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

2′-Amino-1-(3-fluorobenzyl)-6′-(2-methoxyethyl)-7′-methyl-2,5′-dioxo-1,2,5′,6′-tetrahydrospiro[indole-3,4′-pyrano[3,2-c]pyridine]-3′-carbonitrile

  • Molecular Formula : C₂₇H₂₃FN₄O₄
  • Molecular Weight : 486.50 g/mol
  • Pharmacological Relevance : The fluorine atom may modulate metabolic stability and receptor affinity, as seen in fluorinated drug candidates .

6′-Amino-1-benzyl-3′-methyl-2-oxo-1,2-dihydro-2′H-spiro[indole-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile

  • Molecular Formula : C₂₁H₁₅N₅O₂
  • Molecular Weight : 369.38 g/mol
  • Key Differences: Pyrano[2,3-c]pyrazole core replaces the pyrano[3,2-c]pyridine system, altering π-π stacking interactions. Methyl group at position 3' reduces steric hindrance compared to dimethyl substituents in the target compound.
  • Crystallographic Data : The spiro junction adopts a near-perpendicular geometry (85–90° dihedral angles), influencing packing efficiency and solubility .

Functional Group Modifications in Related Scaffolds

7-Amino-4-oxo-5-(1H-pyrrol-2-yl)-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile

  • Molecular Formula : C₁₃H₁₀N₆O₂S
  • Molecular Weight : 314.33 g/mol
  • Key Differences: Thioxo group at position 2 increases electrophilicity, enhancing reactivity with nucleophilic targets (e.g., cysteine residues in enzymes).
  • Synthetic Pathway: Prepared via Mn₃O₄-nanoparticle-catalyzed cyclocondensation, yielding 57–68% .

2-Amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

  • Molecular Formula : C₂₅H₂₀N₄O₄
  • Molecular Weight : 440.46 g/mol
  • Key Differences :
    • Benzodioxole moiety enhances metabolic resistance due to electron-withdrawing effects.
    • 4-Methoxyphenyl group improves solubility via polar interactions.
  • Biological Activity : Benzodioxole-containing analogs exhibit anti-inflammatory and antimicrobial properties .

Comparative Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
Target Compound 334.33 2.1 2 6 Benzyl, dimethyl, nitrile
1-(3-Fluorobenzyl) Analog 486.50 3.8 2 7 3-Fluorobenzyl, methoxyethyl
Pyrano-Pyrazole Hybrid 369.38 2.5 2 5 Methyl, benzyl
Thioxo-Pyrimidine Derivative 314.33 1.9 3 6 Thioxo, pyrrole

*Predicted using fragment-based methods.

Key Observations :

  • The target compound’s lower molecular weight and LogP (2.1) suggest favorable oral bioavailability compared to bulkier analogs (e.g., 486.50 g/mol analog with LogP 3.8).
  • The nitrile group in all compounds contributes to dipole interactions and metabolic stability by resisting oxidative degradation .

Biological Activity

The compound 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile (CAS Number: 873571-88-1) is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H23N3O5C_{26}H_{23}N_{3}O_{5}, with a molecular weight of 457.5 g/mol . The compound features a unique spiro structure that connects two rings through a single atom, which is characteristic of spiro compounds. This structural uniqueness contributes to its biological activity and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC26H23N3O5
Molecular Weight457.5 g/mol
CAS Number873571-88-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to bind to specific enzymes and receptors, potentially altering their activity. This interaction can lead to various pharmacological effects, including:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems .
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in neurodegenerative diseases .

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study evaluated the antioxidant activity of related compounds using assays like DPPH and ABTS. The results indicated that derivatives similar to this compound displayed potent antioxidant effects, suggesting its potential in reducing oxidative damage in cells .
  • Neuroprotective Effects :
    • Research has indicated that compounds with similar structural features have shown promise in treating neurodegenerative conditions by inhibiting MAO A and B. For instance, derivatives were reported with IC50 values around 1 μM for MAO A inhibition, indicating strong potential for therapeutic applications in diseases like Alzheimer's .
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as

Q & A

Q. What are the common multi-step synthetic routes for synthesizing this spiro compound?

The synthesis typically involves multi-step protocols, starting with condensation reactions between indole derivatives and pyrano-pyridine precursors. Key steps include:

  • Cyclocondensation : Using malononitrile and aldehydes in ethanol/water mixtures under reflux to form the pyran ring.
  • Functionalization : Introducing benzyl and methyl groups via nucleophilic substitution or alkylation.
  • Oxidation : Controlled oxidation of intermediates using agents like KMnO₄ or H₂O₂ to install ketone groups. Optimal yields (>75%) are achieved with ethanol/water (1:1) as the solvent and triethylamine as a base .

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and spiro connectivity (e.g., benzyl protons at δ 4.2–5.0 ppm, spiro carbon signals at δ 95–105 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, nitrile at ~2200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How does solvent choice impact the synthesis of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps, while ethanol/water mixtures improve yields for condensation reactions by balancing solubility and reactivity. For example, acetonitrile increases regioselectivity in pyran ring formation compared to methanol .

Q. What role do catalysts play in its synthesis?

Acidic catalysts (e.g., sulfonic acid-functionalized ionic liquids) accelerate spiroannulation via protonation of carbonyl groups, achieving yields up to 97% under ultrasonic irradiation. Green catalysts like trisodium citrate dihydrate (10 mol%) in ethanol/water reduce side reactions .

Q. How is thermal stability assessed for this compound?

Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (Td > 250°C), while Thermogravimetric Analysis (TGA) quantifies weight loss under controlled heating. These data inform storage conditions and reaction temperature limits .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • DoE (Design of Experiments) : Use factorial designs to evaluate temperature, solvent ratio, and catalyst loading. For example, ultrasonic irradiation reduces reaction time from 12 h to 50 min while maintaining >90% yield .
  • Microwave Assistance : Enhances cyclization efficiency, reducing energy input by 40% .

Q. How to resolve contradictions in NMR data for structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish benzyl CH₂ from pyran protons).
  • Variable Temperature NMR : Clarify dynamic effects in spiro systems, such as ring-flipping .
  • Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What computational methods predict binding affinity with biological targets?

  • Molecular Docking (AutoDock/Vina) : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with inhibitory constants (Ki) .

Q. How to address discrepancies in biological assay results across studies?

  • Meta-Analysis : Normalize data using IC₅₀ values from standardized assays (e.g., MTT for cytotoxicity).
  • SAR Studies : Evaluate substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance COX-2 inhibition by 30%) .

Q. What strategies enable catalyst recovery and reuse in large-scale synthesis?

  • Heterogeneous Catalysts : Sulfonic acid-functionalized polymers (PVPy-IL-B-SO₃H) retain >90% activity after 10 cycles via simple filtration .
  • Immobilized Enzymes : Lipases in ionic liquids improve enantioselectivity (ee > 95%) for chiral derivatives .

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